molecular formula C13H11F3N2O2 B14438875 N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 75705-90-7

N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B14438875
CAS No.: 75705-90-7
M. Wt: 284.23 g/mol
InChI Key: LTEWFCGMBBSZKO-UHFFFAOYSA-N
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Description

N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively . The compound may inhibit or activate specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

75705-90-7

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

N,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H11F3N2O2/c1-8-11(7-17-20-8)12(19)18(2)10-5-3-9(4-6-10)13(14,15)16/h3-7H,1-2H3

InChI Key

LTEWFCGMBBSZKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)N(C)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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